molecular formula C21H26N4O4 B4257474 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B4257474
M. Wt: 398.5 g/mol
InChI Key: MNSPSHWBMWTSLL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide is a complex organic compound that features a benzodioxin ring, a pyrazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide is unique due to its combination of the benzodioxin, pyrazole, and piperidine rings. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-24-17(6-9-22-24)21(27)25-10-7-15(8-11-25)2-5-20(26)23-16-3-4-18-19(14-16)29-13-12-28-18/h3-4,6,9,14-15H,2,5,7-8,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSPSHWBMWTSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propanamide

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